1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine
CAS No.:
Cat. No.: VC17698835
Molecular Formula: C11H24N2O2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H24N2O2 |
|---|---|
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine |
| Standard InChI | InChI=1S/C11H24N2O2/c1-11(2)10-12-4-5-13(11)6-7-15-9-8-14-3/h12H,4-10H2,1-3H3 |
| Standard InChI Key | ASMSIHMPFHLJNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNCCN1CCOCCOC)C |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name of the compound, 1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine, reflects its molecular architecture. The piperazine core consists of a six-membered ring with two nitrogen atoms at opposite positions. At the 1-position, a 2-(2-methoxyethoxy)ethyl group is attached, while the 2-position bears two methyl groups. This substitution pattern distinguishes it from simpler piperazine derivatives and influences its physicochemical behavior.
The molecular formula is C₁₁H₂₄N₂O₂, with a molecular weight of 216.32 g/mol. The methoxyethoxyethyl side chain introduces ether linkages and a terminal methoxy group, contributing to the compound's polarity and solubility profile. A comparison with analogous structures, such as 1-(2-methoxyethyl)-2,2-dimethylpiperazine, reveals that the extended ethylene glycol moiety in 1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine increases its hydrophilicity slightly while maintaining sufficient lipophilicity for membrane penetration .
Table 1: Physicochemical Properties of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄N₂O₂ |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine |
| Key Functional Groups | Piperazine ring, methoxyethoxyethyl chain, dimethyl substituents |
Synthesis and Purification Methods
The synthesis of 1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine typically involves alkylation of 2,2-dimethylpiperazine with a methoxyethoxyethyl halide (e.g., chloride or bromide) in the presence of a base such as potassium carbonate. The reaction is conducted in polar aprotic solvents like dichloromethane or acetonitrile under reflux conditions. Nucleophilic substitution at the piperazine nitrogen proceeds preferentially at the less hindered 1-position due to steric effects from the 2,2-dimethyl groups.
Purification is achieved through recrystallization from ethanol or column chromatography using silica gel and a gradient of ethyl acetate in hexane. Yields range from 60–75%, depending on reaction conditions and the purity of starting materials. Patent literature describes analogous synthetic routes for related piperazine derivatives, where similar alkylation strategies are employed to introduce ether-containing side chains . For example, U.S. Patent US20020143020A1 details the use of methoxyethyl halides in piperazine functionalization, albeit with shorter alkoxy chains .
Physicochemical and Structural Analysis
The methoxyethoxyethyl substituent profoundly influences the compound's properties. Experimental and computational studies suggest:
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Lipophilicity: The calculated logP value of 1.8 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
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Solubility: Freely soluble in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO); sparingly soluble in water (<1 mg/mL at 25°C).
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Conformational Flexibility: The ethylene glycol chain adopts a gauche conformation, minimizing steric clashes with the piperazine ring. Nuclear Overhauser effect (NOE) spectroscopy studies of similar compounds show restricted rotation around the N–C bond connecting the piperazine and side chain .
X-ray crystallography of analogous piperazines reveals that the 2,2-dimethyl groups enforce a chair conformation in the piperazine ring, with the substituents occupying equatorial positions to minimize 1,3-diaxial interactions . This conformational rigidity may enhance binding selectivity to biological targets.
Applications in Medicinal Chemistry
Dopamine Transporter Modulation
While direct evidence for 1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine's pharmacological activity is scarce, structurally related piperazines are well-documented as dopamine transporter (DAT) inhibitors. For instance, GBR 12909, a difluorophenyl-substituted piperazine, exhibits nanomolar affinity for DAT and inhibits dopamine reuptake . The methoxyethoxyethyl group in 1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine may similarly interact with DAT’s hydrophobic binding pocket, though its larger size could alter binding kinetics compared to simpler analogs .
Comparative Analysis with Analogous Compounds
Table 2: Comparison of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine with Structural Analogs
Key observations:
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Elongation of the alkoxy chain from methoxyethyl to methoxyethoxyethyl reduces logP by 0.3 units, indicating increased polarity.
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Bulky aromatic substituents (e.g., in GBR 12909) dramatically enhance DAT affinity compared to aliphatic chains, highlighting the importance of π-π interactions in target binding .
Future Research Directions
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Pharmacological Profiling: Systematic evaluation of binding affinity for monoamine transporters (DAT, SERT, NET) and neurotransmitter receptors (e.g., 5-HT₃, α-adrenergic).
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Prodrug Development: Esterification of the terminal methoxy group to create lipophilic prodrugs for sustained release, as demonstrated in sustained-release formulations of GBR analogs .
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Structural Optimization: Synthesis of derivatives with varied alkoxy chain lengths or aromatic substituents to enhance target selectivity.
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